6-Nitro-benzooxazole-2-thiol
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Overview
Description
“6-Nitro-benzooxazole-2-thiol” is a chemical compound with the molecular formula C7H4N2O3S . It has a molecular weight of 196.19 g/mol . The compound is also known by other names such as “2-Mercapto-6-nitrobenzoxazole”, “6-NITROBENZO [D]OXAZOLE-2-THIOL”, and "6-Nitrobenzo [d]oxazole-2 (3H)-thione" .
Synthesis Analysis
The synthesis of “6-Nitro-benzooxazole-2-thiol” can be achieved from Potassium ethylxanthate and 2-Amino-5-nitrophenol . More detailed synthetic routes can be found in the referenced source .
Molecular Structure Analysis
The molecular structure of “6-Nitro-benzooxazole-2-thiol” can be represented by the InChI string "InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13)" . The Canonical SMILES representation is "C1=CC2=C(C=C1N+[O-])OC(=S)N2" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Nitro-benzooxazole-2-thiol” include a molecular weight of 196.19 g/mol, an XLogP3-AA value of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 and an exact mass of 195.99426317 g/mol .
Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal Chemistry
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Pharmaceutical Chemistry
Benzoxazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
Biological Activities
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Industrial Applications
They are also used as electrophosphorescent emitter in OLEDs . Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications like 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities , used in bacterial detection , DNG gyrase inhibitors , anti-tumor , anti-melanogenesis , anti-proliferative , anti-tumor imaging agents , as fluorescent probes for analyte detection , etc.
Antimicrobial Agents
Several research has been conducted on the potential of benzoxazoles as antimicrobial agents . This includes targeting certain microbes including bacteria, fungi and mycobacteria .
Safety and Hazards
The safety data sheet for “6-Nitro-benzooxazole-2-thiol” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Mechanism of Action
Target of Action
6-Nitro-benzooxazole-2-thiol, also known as 2-Mercapto-6-nitrobenzoxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that benzoxazole derivatives, including 6-Nitro-benzooxazole-2-thiol, may affect a variety of biochemical pathways.
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity , suggesting that 6-Nitro-benzooxazole-2-thiol may have similar effects.
properties
IUPAC Name |
6-nitro-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNWXZRBBCASB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366432 |
Source
|
Record name | 2-Mercapto-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14541-93-6 |
Source
|
Record name | 2-Mercapto-6-nitrobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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